

potential biological activity of 2-Hydroxy-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-5-methoxybenzonitrile**

Cat. No.: **B1588316**

[Get Quote](#)

An In-Depth Technical Guide to the Potential Biological Activities of **2-Hydroxy-5-methoxybenzonitrile**

Authored by: Gemini, Senior Application Scientist Abstract

2-Hydroxy-5-methoxybenzonitrile is an aromatic organic compound featuring a hydroxyl, a methoxy, and a nitrile functional group on a benzene ring. While comprehensive studies on its intrinsic biological activities are not extensively documented, its chemical architecture, which combines features of known bioactive molecules like salicylonitrile and vanillin isomers, presents a compelling case for its investigation as a pharmacologically active agent.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technical guide synthesizes information from structurally analogous compounds to build a predictive framework for the potential biological activities of **2-Hydroxy-5-methoxybenzonitrile**. We provide the scientific rationale for investigating its potential antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. Furthermore, this document outlines detailed, field-proven experimental protocols to systematically evaluate these hypotheses, offering a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzonitrile scaffolds.

Molecular Profile and Physicochemical Properties

2-Hydroxy-5-methoxybenzonitrile (CAS: 39835-11-5) is a small molecule whose potential bioactivity is predicated on the interplay of its three functional groups. The phenolic hydroxyl

group is a known hydrogen bond donor and can participate in antioxidant activity through hydrogen atom transfer.^[4] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities, while the methoxy group can influence lipophilicity and metabolic stability.^{[5][6]}

Property	Value	Source
IUPAC Name	2-hydroxy-5-methoxybenzonitrile	PubChem ^[1]
Molecular Formula	C ₈ H ₇ NO ₂	PubChem ^{[1][7]}
Molecular Weight	149.15 g/mol	PubChem ^[1]
SMILES	COCl=CC(=C(C=C1O)C#N	PubChem ^[1]
Calculated LogP	1.8	PubChem ^[1]

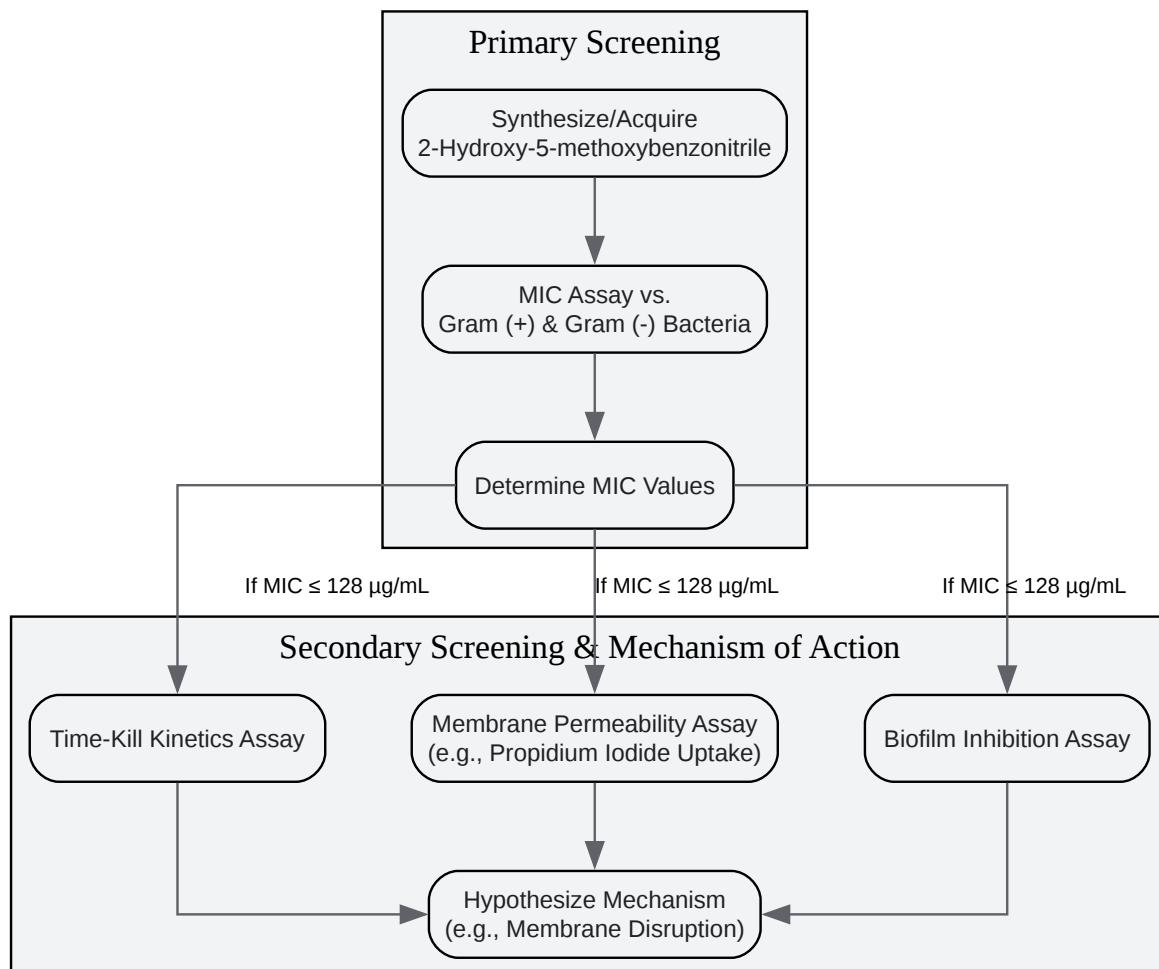
Postulated Biological Activities and Investigative Frameworks

The exploration of **2-Hydroxy-5-methoxybenzonitrile**'s bioactivity is largely inferential, based on a robust body of evidence from structurally related compounds. This section details the most promising areas of investigation and provides the experimental blueprints to validate these hypotheses.

Antimicrobial Activity

Expertise & Experience: The combination of a phenolic hydroxyl and a nitrile group is a key structural motif in compounds with known antimicrobial effects. The parent compound, 2-hydroxybenzonitrile, has demonstrated activity against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria.^[2] The proposed mechanism often involves the disruption of the microbial cell membrane's integrity and the inhibition of essential enzymes, a characteristic of many phenolic compounds.^[2] Furthermore, the structurally similar aldehyde, 2-hydroxy-4-methoxybenzaldehyde, exhibits significant antibacterial and antibiofilm efficacy against MRSA by targeting the cell membrane.^{[8][9]} It is therefore logical to hypothesize that **2-Hydroxy-5-methoxybenzonitrile** possesses similar capabilities.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination


This protocol is a self-validating system to determine the lowest concentration of the compound that inhibits visible microbial growth.

- Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of **2-Hydroxy-5-methoxybenzonitrile** in dimethyl sulfoxide (DMSO).
- Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., *S. aureus* ATCC 29213, *E. coli* ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
- Inoculation: Add the prepared bacterial inoculum to each well.
- Controls:
 - Positive Control: Inoculum in broth without the compound.
 - Negative Control: Broth only.
 - Solvent Control: Inoculum in broth with the highest concentration of DMSO used.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Hypothetical MIC Values

Microbial Strain	Type	Predicted MIC (μ g/mL)
Staphylococcus aureus	Gram-positive	Data not available
Escherichia coli	Gram-negative	Data not available
Pseudomonas aeruginosa	Gram-negative	Data not available
Candida albicans	Fungus	Data not available

Logical Workflow for Antimicrobial Screening

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the antimicrobial potential of **2-Hydroxy-5-methoxybenzonitrile**.

Anticancer / Cytotoxic Activity

Expertise & Experience: The benzonitrile scaffold and its hydroxylated/methoxylated derivatives are prevalent in molecules designed for anticancer applications. For instance, quinolin-4-one derivatives bearing a 2-(3-hydroxy-5-methoxyphenyl) moiety exhibit potent antiproliferative activity.^[10] Similarly, methoxyflavones containing hydroxyl groups show enhanced cytotoxicity against various cancer cell lines, where the interplay between these groups is crucial for activity.^[6] The mechanism often involves the induction of apoptosis or cell cycle arrest. Given these precedents, **2-Hydroxy-5-methoxybenzonitrile** is a candidate for screening as a cytotoxic agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that provides a self-validating measure of cell metabolic activity, which is an indicator of cell viability and proliferation.

- **Cell Seeding:** Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of **2-Hydroxy-5-methoxybenzonitrile** (e.g., 0.1 to 100 μ M) for 48 or 72 hours. Include a vehicle control (DMSO).
- **MTT Addition:** Add 20 μ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC_{50}) value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

Cell Line	Cancer Type	Predicted IC ₅₀ (µM)
MCF-7	Breast Adenocarcinoma	Data not available
A549	Lung Carcinoma	Data not available
HCT116	Colorectal Carcinoma	Data not available
BJ	Normal Fibroblast (Toxicity)	Data not available

Antioxidant Activity

Expertise & Experience: Phenolic compounds are archetypal antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, a process central to the Hydrogen Atom Transfer (HAT) mechanism.^{[4][11]} The presence and position of other substituents, like the methoxy group, can modulate this activity by influencing the O-H bond dissociation enthalpy.^[4] Therefore, **2-Hydroxy-5-methoxybenzonitrile** is structurally primed to exhibit antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable system to measure the capacity of the compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

- **Reagent Preparation:** Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
- **Reaction Mixture:** In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of the DPPH solution.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm. A control well should contain methanol instead of the test compound.

- Calculation: Calculate the percentage of radical scavenging activity using the formula:
Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
- IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Hypothetical Antioxidant Activity

Assay	Parameter	Predicted Value
DPPH Scavenging	IC ₅₀ (µM)	Data not available
Ferric Reducing Antioxidant Power (FRAP)	FRAP Value (µM Fe(II)/µM)	Data not available

Hypothetical Mechanism of Action in Cancer

Based on literature for related compounds, **2-Hydroxy-5-methoxybenzonitrile** could potentially interfere with key signaling pathways that regulate cell survival and proliferation, such as the MAPK or NF-κB pathways.^[2] A plausible mechanism could involve the inhibition of an upstream kinase, leading to a cascade that prevents the phosphorylation of pro-survival proteins and ultimately triggers apoptosis.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by **2-Hydroxy-5-methoxybenzonitrile**.

Safety and Toxicology

Trustworthiness: It is critical to handle **2-Hydroxy-5-methoxybenzonitrile** with appropriate caution. Aggregated GHS information indicates that the compound is classified as "Acute Toxicity 3, Oral" with the hazard statement H301: Toxic if swallowed.^[1] Full toxicological properties have not been investigated, and researchers should consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye protection, when handling the compound.^{[12][13]}

Conclusion and Future Directions

2-Hydroxy-5-methoxybenzonitrile represents an intriguing but underexplored chemical entity. Based on compelling evidence from structurally related molecules, it possesses a high potential for exhibiting a range of biological activities, most notably antimicrobial and anticancer effects. The phenolic hydroxyl and methoxy groups are key features that warrant this investigation.

This guide provides the foundational logic and validated experimental frameworks necessary to systematically uncover its therapeutic potential. Future work should focus on the direct experimental validation of the hypotheses presented herein. Should promising activity be discovered, subsequent efforts in lead optimization, including the synthesis of derivatives to establish structure-activity relationships (SAR), would be a logical and scientifically sound progression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-5-methoxybenzonitrile | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]
- 12. fishersci.com [fishersci.com]
- 13. 2-HYDROXY-5-METHOXYBENZONITRILE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [potential biological activity of 2-Hydroxy-5-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588316#potential-biological-activity-of-2-hydroxy-5-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com